Morin hydrate
Overview
Description
Mechanism of Action
Target of Action
Morin hydrate, a flavonoid compound, has been found to interact with various cellular targets. Its primary targets include key proteins in signaling pathways such as Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-қB), Mitogen-activated protein kinase (MAPK), Janus kinases/ Signal transducer and activator of transcription proteins (JAKs/STATs), Kelch-like ECH-associated protein1/Nuclear erythroid-2-related factor (Keap1/Nrf2), and Wnt/β-catenin . These targets play crucial roles in cellular processes like apoptosis, autophagy, inflammation, and more .
Mode of Action
This compound exerts its effects by modulating these signaling pathways. For instance, it has been shown to inhibit the NF-қB pathway, which plays a key role in inflammation and immune responses . It also affects the MAPK pathway, which is involved in cellular processes such as growth, differentiation, and stress responses . Furthermore, it influences the Keap1/Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are numerous and interconnected. It has been shown to play a crucial role in apoptosis, autophagy, inflammation, and other signaling pathways . For example, it can induce apoptosis (programmed cell death) via the intrinsic apoptosis pathway, which involves lowering of the mitochondria membrane potential and altering of pro- and anti-apoptotic proteins . It also modulates autophagy, a process that maintains cellular homeostasis by removing unnecessary or dysfunctional components .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple targets and pathways. It has been found to exhibit a wide range of therapeutic effects against metabolic diseases, cardiovascular diseases, neurological diseases, liver injury, neuro-inflammatory disorders, nephrotoxicity, diabetes, gastritis, myocardial infarction, and cancer . These effects are largely due to its ability to modulate various cellular signaling pathways and exert antioxidant, anti-inflammatory, and other beneficial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability can vary significantly in different biological media and storage conditions . Moreover, the presence of other substances, such as pollutants like Di- (2-ethylhexyl) phthalate acid (DEHP), can affect the compound’s action. For example, this compound has been shown to ameliorate DEHP-induced liver toxicity .
Biochemical Analysis
Biochemical Properties
Morin hydrate plays a significant role in various biochemical reactions due to its unique chemical structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit lipid peroxidation and modulate the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions are crucial in reducing oxidative stress and inflammation . Additionally, this compound can bind to proteins like albumin, which affects its transport and bioavailability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell migration . It also affects the expression of genes related to oxidative stress and apoptosis, thereby protecting cells from damage . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. This compound inhibits the activity of iNOS and COX-2, reducing the production of pro-inflammatory mediators . It also modulates the phosphorylation of key signaling molecules such as ERK, JNK, and p65, which are involved in the inflammatory response . Additionally, this compound can disrupt the formation of amyloid fibers, which is relevant in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term studies have demonstrated that this compound can provide sustained protection against oxidative stress and inflammation . Its stability and long-term effects can vary depending on the experimental conditions and the presence of other compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide significant protective effects against oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects . For instance, in a study on heat-induced testicular impairment in mice, this compound at 10 mg/kg improved testicular function, while higher doses showed differential effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and catalase, which are crucial for maintaining cellular redox balance . This compound also affects the levels of metabolites like malondialdehyde and nitrite, which are indicators of oxidative stress . These interactions highlight the role of this compound in modulating metabolic flux and protecting cells from oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can bind to albumin, which facilitates its transport in the bloodstream . It is also encapsulated in nanoparticles to enhance its bioavailability and targeted delivery to specific tissues . These strategies improve the distribution of this compound and its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound encapsulated in mesoporous silica nanoparticles has been shown to localize within melanoma cells, enhancing its antitumor effects . This targeted delivery ensures that this compound exerts its effects at the desired subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morin hydrate can be synthesized through various methods. One common approach involves the extraction from plant sources such as Psidium guajava (guava) leaves using hydroalcoholic solutions . The extracted morin is then purified using techniques like medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, this compound is often produced through the extraction of plant materials followed by purification processes. The use of mesoporous silica nanoparticles (MSNs) has been explored to enhance the bioavailability of this compound . This involves encapsulating this compound in MSNs using the evaporation method, which improves its solubility and stability .
Chemical Reactions Analysis
Types of Reactions
Morin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple hydroxyl groups in its structure .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives .
Scientific Research Applications
Morin hydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Morin hydrate is similar to other flavonoids such as quercetin, kaempferol, and myricetin. it is unique due to its specific hydroxylation pattern, which contributes to its distinct bioactive properties .
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties, but with a different hydroxylation pattern.
Kaempferol: Known for its anticancer and cardioprotective effects, kaempferol has a different arrangement of hydroxyl groups compared to this compound.
Myricetin: Exhibits strong antioxidant activity, but its structure includes additional hydroxyl groups compared to this compound.
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUBTSPIIFYCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654055-01-3 | |
Record name | 2',3,4',5,7-Pentahydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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